molecular formula C13H17FN2O2 B2366831 Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate CAS No. 2093427-33-7

Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate

Cat. No.: B2366831
CAS No.: 2093427-33-7
M. Wt: 252.289
InChI Key: YXPMAOGEBDCTKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17FN2O2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative.

    Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl group to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of azetidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine and fluoropyridinyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-amino-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
  • Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate

Uniqueness

Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate is unique due to the specific positioning of the fluoropyridinyl group at the 4-position of the pyridine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-15-11(14)6-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMAOGEBDCTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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